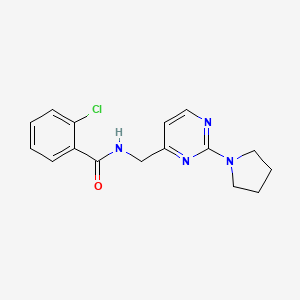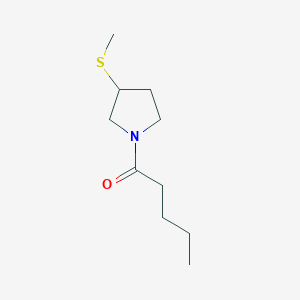
1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. These compounds have gained attention due to their psychoactive effects and potential for abuse .
Mechanism of Action
Target of Action
The primary targets of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .
Mode of Action
This compound acts as an inhibitor of the dopamine and norepinephrine transporters . It selectively inhibits these transporters with little effect on serotonin trafficking . This interaction results in an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, leading to increased stimulation of post-synaptic neurons .
Biochemical Pathways
The action of this compound affects the biochemical pathways of dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, it enhances their effects, leading to increased stimulation of the post-synaptic neurons . The downstream effects of this action can result in central nervous system stimulatory effects .
Pharmacokinetics
Similar substances have been shown to have high bioavailability when administered orally or intranasally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, onset of action, and duration of effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased stimulation of post-synaptic neurons due to the enhanced effects of dopamine and norepinephrine . This can lead to a range of effects, including increased alertness, euphoria, and increased heart rate and blood pressure .
Biochemical Analysis
Biochemical Properties
1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor . It displays a higher selectivity for the dopamine transporter compared to similar compounds . This compound interacts with enzymes and proteins involved in neurotransmitter transport, particularly those associated with dopamine and norepinephrine .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on neurotransmitter transport. By inhibiting the reuptake of dopamine and norepinephrine, it can alter cellular signaling pathways and potentially impact gene expression .
Molecular Mechanism
The molecular mechanism of action for this compound involves the inhibition of dopamine and norepinephrine reuptake . This inhibition can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Dosage Effects in Animal Models
High doses may lead to toxic or adverse effects .
Metabolic Pathways
Related compounds are known to undergo various metabolic transformations, including oxidation and reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. The process may include steps such as:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Comparison with Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): Similar structure but with a different position of the methyl group.
α-Pyrrolidinopentiophenone (α-PVP): Shares the pyrrolidine and pentanone moieties but lacks the methylthio group.
Methylenedioxypyrovalerone (MDPV): Contains a methylenedioxy group instead of the methylthio group.
Uniqueness: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the methylthio group, which influences its chemical reactivity and pharmacological profile. This structural difference can lead to variations in potency, duration of action, and side effects compared to its analogs .
Properties
IUPAC Name |
1-(3-methylsulfanylpyrrolidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-3-4-5-10(12)11-7-6-9(8-11)13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYFERAKWCPOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
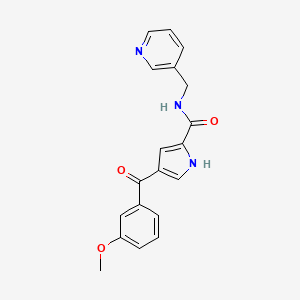
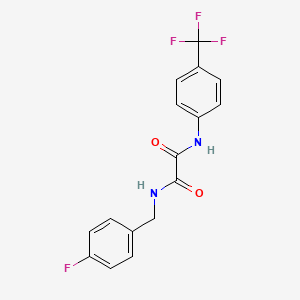
![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)
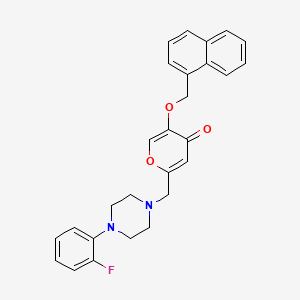
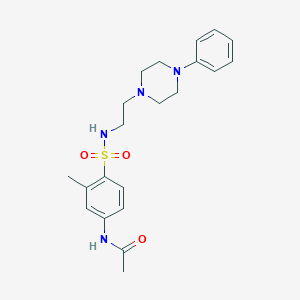
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
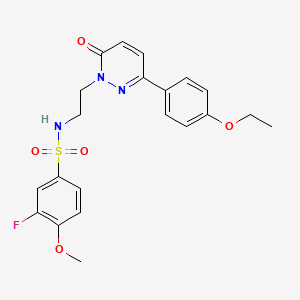
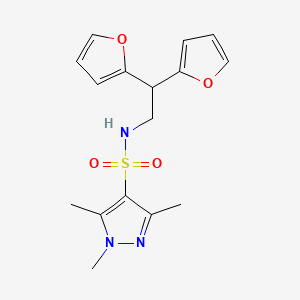
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)
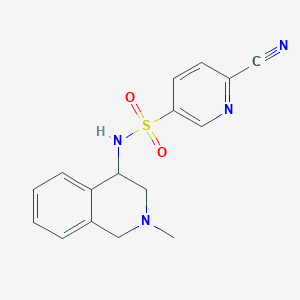
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
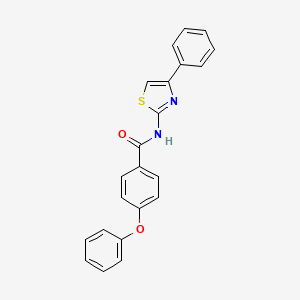
![4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2561714.png)
